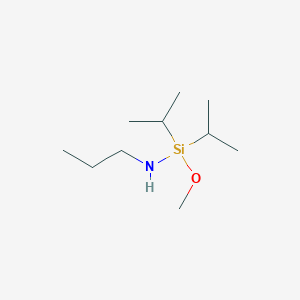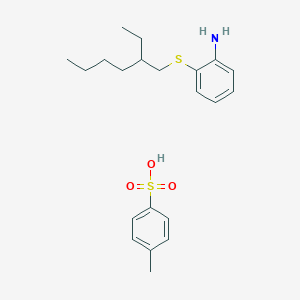![molecular formula C20H28Br4OS B14191372 S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate CAS No. 836595-46-1](/img/structure/B14191372.png)
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate is a chemical compound with the molecular formula C20H28Br4S It is known for its unique structure, which includes two dibromomethyl groups attached to a phenyl ring, and a dodecanethioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate typically involves the reaction of 2,5-bis(dibromomethyl)phenol with dodecanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvent: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate advanced purification techniques such as distillation or recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dibromomethyl groups to methyl groups or other less oxidized forms.
Substitution: The dibromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methylated derivatives.
Substitution: Compounds with new functional groups replacing the dibromomethyl groups.
Wissenschaftliche Forschungsanwendungen
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate involves its interaction with specific molecular targets and pathways. The compound’s dibromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-[2,5-Bis(dibromomethyl)phenyl] octanethioate
- S-[2,5-Bis(dibromomethyl)phenyl] hexanethioate
- S-[2,5-Bis(dibromomethyl)phenyl] butanethioate
Uniqueness
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate is unique due to its longer alkyl chain (dodecane) compared to similar compounds. This longer chain can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where shorter-chain analogs may not be effective.
Eigenschaften
CAS-Nummer |
836595-46-1 |
|---|---|
Molekularformel |
C20H28Br4OS |
Molekulargewicht |
636.1 g/mol |
IUPAC-Name |
S-[2,5-bis(dibromomethyl)phenyl] dodecanethioate |
InChI |
InChI=1S/C20H28Br4OS/c1-2-3-4-5-6-7-8-9-10-11-18(25)26-17-14-15(19(21)22)12-13-16(17)20(23)24/h12-14,19-20H,2-11H2,1H3 |
InChI-Schlüssel |
KGKFPVCEDNSDEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)SC1=C(C=CC(=C1)C(Br)Br)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)
![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)





![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)


